4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate
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Overview
Description
4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of a benzenesulfonate group attached to a phenyl ring, which is further connected to a glycyl group substituted with a prop-2-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate typically involves the reaction of phenyl benzenesulfonate with N-(prop-2-en-1-yl)glycine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are tailored to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate include:
- N-(prop-2-yn-1-yl)-o-phenylenediamines
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
920804-58-6 |
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Molecular Formula |
C17H17NO4S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[4-[2-(prop-2-enylamino)acetyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C17H17NO4S/c1-2-12-18-13-17(19)14-8-10-15(11-9-14)22-23(20,21)16-6-4-3-5-7-16/h2-11,18H,1,12-13H2 |
InChI Key |
RZRRJPGXDWZJME-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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